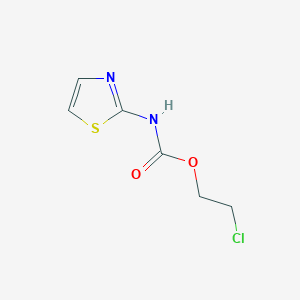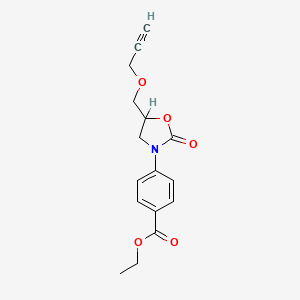![molecular formula C7H8O3 B14709187 3-Oxabicyclo[4.2.0]octane-2,4-dione CAS No. 22046-99-7](/img/structure/B14709187.png)
3-Oxabicyclo[4.2.0]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxabicyclo[420]octane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Oxabicyclo[4.2.0]octane-2,4-dione can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely to be employed to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxabicyclo[4.2.0]octane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide . The reaction conditions often involve specific temperature and solvent requirements to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Applications De Recherche Scientifique
3-Oxabicyclo[4.2.0]octane-2,4-dione has several scientific research applications across different fields:
Mécanisme D'action
The mechanism of action of 3-Oxabicyclo[4.2.0]octane-2,4-dione involves its interaction with molecular targets through its reactive sites. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the compound’s bicyclic framework and the presence of the oxygen atom within the ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxabicyclo[3.2.1]octane-2,4-dione: Similar in structure but with a different ring size and arrangement.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom within the ring system and is used in the synthesis of tropane alkaloids.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one:
Uniqueness
3-Oxabicyclo[42
Propriétés
Numéro CAS |
22046-99-7 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-oxabicyclo[4.2.0]octane-2,4-dione |
InChI |
InChI=1S/C7H8O3/c8-6-3-4-1-2-5(4)7(9)10-6/h4-5H,1-3H2 |
Clé InChI |
XFUUUBHXYWGEEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
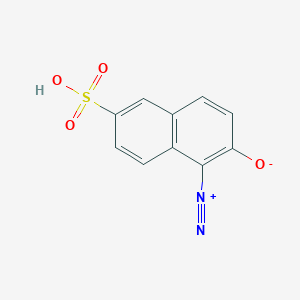
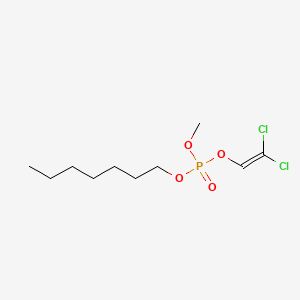
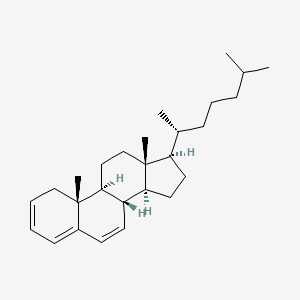
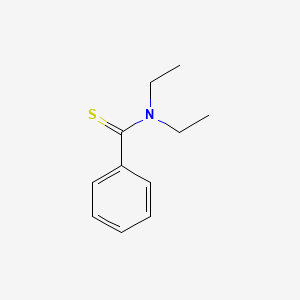
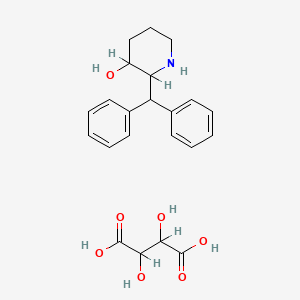

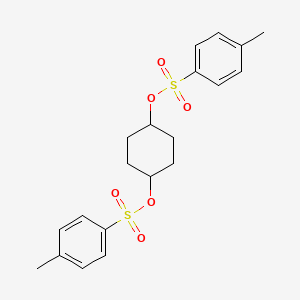
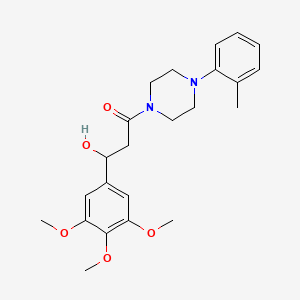
![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
